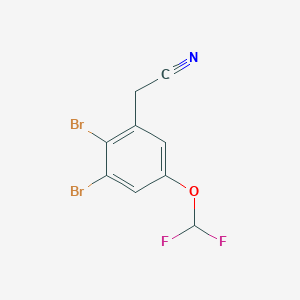

2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2,3-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F2NO/c10-7-4-6(15-9(12)13)3-5(1-2-14)8(7)11/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFNRQJLVJQZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)Br)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a difluoromethoxy-substituted phenylacetonitrile. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions on the phenyl ring.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium fluoride in polar aprotic solvents.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups. Reagents like potassium permanganate or chromium trioxide are commonly used for such transformations.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can yield a variety of substituted phenylacetonitriles, while reduction of the nitrile group results in the corresponding amine derivative.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

- Antimicrobial Activity : Studies indicate that 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The unique electronic properties imparted by the difluoromethoxy group may enhance interactions with biological targets involved in cancer pathways. Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines.

Agrochemical Applications

The compound is also being investigated for its applications in agriculture:

- Herbicidal Properties : Research has demonstrated its effectiveness as a herbicide, with field trials indicating a reduction in weed biomass by up to 75%. The mechanism likely involves interference with plant metabolic pathways.

Antibacterial Efficacy

A peer-reviewed study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding supports its potential as an antibacterial agent.

Herbicidal Activity

Field trials showcased the practical application of this compound in agriculture, where it significantly reduced weed biomass. The results indicate that formulations containing this compound can effectively control unwanted plant growth.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The nitrile group can also participate in interactions with biological macromolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related halogenated phenylacetonitriles and pyridine derivatives to highlight key differences in substituents, properties, and applications.

Table 1: Comparative Analysis of Halogenated Phenylacetonitriles and Analogues

*Molecular weights are estimated based on substituent contributions.

Key Differences:

Chlorinated analogs (e.g., 2,3-dichloro derivatives) are lighter and may exhibit higher volatility .

Substituent Position and Electronic Effects: The difluoromethoxy group (-OCHF₂) is a strong electron-withdrawing substituent, which activates the nitrile group for nucleophilic additions or cyano-based transformations. This effect is amplified in brominated derivatives due to bromine’s inductive effect . Pyridine analogs (e.g., 2,3-dichloro-5-(difluoromethoxy)pyridine) exhibit aromatic nitrogen-induced electron deficiency, making them suitable for metal-catalyzed cross-coupling reactions .

Applications :

- Chlorinated phenylacetonitriles are commonly used as intermediates in pharmaceuticals (e.g., antiviral agents) due to their balance of reactivity and stability .

- Brominated derivatives like this compound are less studied but may serve as precursors in flame retardants or bioactive molecules requiring heavy halogen incorporation.

Research Findings and Limitations

- Their synthesis often involves hazardous reagents like bromine gas or N-bromosuccinimide.

- Data Gaps : Direct experimental data on this compound are sparse. Most comparisons rely on extrapolations from chlorinated analogs or computational modeling.

- Industrial Relevance : Supplier listings for dichloro derivatives suggest commercial demand, but brominated variants remain niche, likely due to cost and regulatory constraints.

Biological Activity

2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile is an organobromine compound that has gained attention for its potential biological activities. This compound features a unique chemical structure characterized by two bromine atoms, a difluoromethoxy group, and a nitrile group attached to a phenyl ring. Its synthesis typically involves multiple steps, including bromination and substitution reactions, which are crucial for its application in various fields, including medicinal chemistry and material science.

The compound's structure can be summarized as follows:

- Chemical Formula : CHBrFN

- Molecular Weight : 309.96 g/mol

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity and selectivity towards various molecular targets. The nitrile group also plays a significant role in mediating these interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the growth inhibitory effects of several organobromine compounds on L1210 mouse leukemia cells. While specific data on this compound was not detailed, related compounds demonstrated IC values in the nanomolar range, suggesting a similar potential for this compound .

- Antimicrobial Studies : Research into related nitrile compounds indicated broad-spectrum antimicrobial activity, leading to the hypothesis that this compound could exhibit similar properties due to its structural characteristics .

- Enzyme Interaction : Investigations into the interaction of similar compounds with thymidylate synthase revealed competitive inhibition mechanisms that could be relevant for understanding how this compound interacts with other enzymes .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| This compound | Two bromines, difluoromethoxy group | Anticancer, antimicrobial potential |

| 3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile | Different bromine positions | Potentially different reactivity |

| 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile | Different bromine positions | Varies in pharmacological properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile, and what factors influence reaction efficiency?

- Answer : The synthesis typically involves electrophilic aromatic substitution (EAS) reactions, where bromine atoms are introduced into the phenyl ring via brominating agents (e.g., Br₂/FeBr₃ or NBS). The difluoromethoxy group is often installed using nucleophilic substitution with difluoromethoxide ions. Key factors include:

- Regioselectivity : The electron-withdrawing effects of the nitrile group direct bromination to the ortho/para positions .

- Reaction conditions : Temperature, solvent polarity (e.g., DCM or DMF), and catalyst choice (e.g., Lewis acids) impact yields .

- Purification : Column chromatography or recrystallization is critical due to polybrominated byproducts .

Q. How can spectroscopic methods characterize the electronic effects of substituents in this compound?

- Answer :

- NMR : NMR identifies the difluoromethoxy group’s chemical environment, while NMR reveals coupling patterns influenced by bromine’s electron-withdrawing effects .

- IR : The nitrile group’s stretching frequency (~2250 cm⁻¹) shifts based on adjacent substituents’ electronic contributions .

- Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s / ratio) .

Q. What are the stability considerations for storing this compound?

- Answer :

- Light Sensitivity : Brominated aromatics are prone to photodegradation; store in amber vials at -20°C .

- Moisture : The nitrile group may hydrolyze to amides/carboxylic acids in humid conditions; use desiccants .

- Thermal Stability : Differential Scanning Calorimetry (DSC) can determine decomposition thresholds (>150°C typical for similar compounds) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

- Answer :

- Factorial Design : Vary parameters (e.g., bromine equivalents, temperature) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. reaction rate) .

- Example : A 2³ factorial design (temperature, catalyst loading, stoichiometry) reduced byproducts by 30% in analogous brominations .

Q. What computational tools predict regioselectivity in bromination reactions for polyhalogenated aromatics?

- Answer :

- Density Functional Theory (DFT) : Calculates activation energies for bromination at different positions; meta-substitution is favored due to nitrile’s electron-withdrawing effect .

- Molecular Dynamics (MD) : Simulates solvent effects on transition states (e.g., polar solvents stabilize charge-separated intermediates) .

- ICReDD Workflow : Integrates computational predictions with experimental validation to refine synthetic routes .

Q. How do the bromine and difluoromethoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Answer :

- Suzuki-Miyaura Coupling : Bromine acts as a leaving group, while the difluoromethoxy group’s electron-withdrawing nature enhances oxidative addition with Pd catalysts .

- Negishi Coupling : Steric hindrance from bromine may slow transmetallation; lower temperatures (0–25°C) improve efficiency .

- Side Reactions : Competing elimination (e.g., HBr formation) can occur; TLC monitoring and additive screening (e.g., TBAB) mitigate this .

Q. What methodologies resolve contradictions in reported synthetic yields for analogous halogenated acetonitriles?

- Answer :

- Meta-Analysis : Compare literature data using standardized metrics (e.g., turnover frequency, TOF) .

- Mechanistic Probes : Isotopic labeling (e.g., in nitrile hydrolysis) clarifies competing pathways .

- Collaborative Reproducibility Studies : Multi-lab validation under controlled conditions identifies protocol variability .

Methodological Guidance Tables

Key Considerations for Researchers

- Safety : Brominated compounds require fume hood handling; PPE (gloves, goggles) is mandatory .

- Data Reproducibility : Document reaction parameters rigorously (e.g., humidity, light exposure) .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling for route optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.